N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide
Description
N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenyl group, a methoxyethyl chain, and a carboxamide group
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-18-13(7-8-16-18)14(19)17-12(9-20-2)10-3-5-11(15)6-4-10/h3-8,12H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKFXBYRNRWLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(COC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then functionalized with a chlorophenyl group through electrophilic aromatic substitution, using reagents such as chlorobenzene and a suitable catalyst.
Methoxyethyl Chain Addition:
Carboxamide Formation: Finally, the carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact pathways involved can vary based on the context of its use, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorophenyl)-2-ethyl]-2-methylpyrazole-3-carboxamide: Similar structure but lacks the methoxy group.
N-[1-(4-bromophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide: Bromine replaces chlorine, potentially altering reactivity and biological activity.
N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-ethylpyrazole-3-carboxamide: Variation in the alkyl chain length.
Uniqueness
N-[1-(4-chlorophenyl)-2-methoxyethyl]-2-methylpyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl chain and the chlorophenyl group can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
